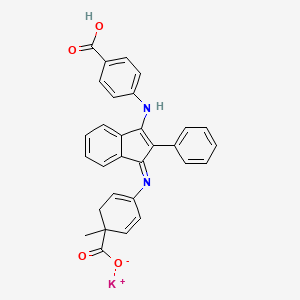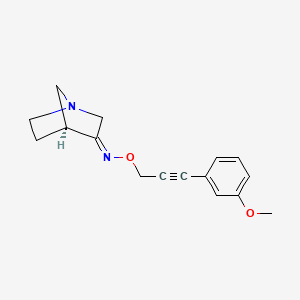
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is a synthetic compound that combines the structural features of fluorouracil, a well-known chemotherapeutic agent, with a phenylselenenyl group and a hydroxyethoxy moiety. This unique combination imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil typically involves multiple steps, starting with the preparation of the fluorouracil core. The phenylselenenyl group is introduced through a nucleophilic substitution reaction, while the hydroxyethoxy moiety is added via an etherification process. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil can undergo various types of chemical reactions, including:
Oxidation: The phenylselenenyl group can be oxidized to form selenoxide derivatives.
Reduction: The compound can be reduced to remove the phenylselenenyl group, yielding a simpler fluorouracil derivative.
Substitution: The hydroxyethoxy moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles, such as amines or thiols, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselenenyl group can yield selenoxide derivatives, while reduction can produce simpler fluorouracil derivatives.
科学的研究の応用
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of selenoethers and their derivatives.
Biology: Investigated for its potential as a chemotherapeutic agent due to its structural similarity to fluorouracil.
Medicine: Explored for its anticancer properties and potential use in targeted drug delivery systems.
Industry: Utilized in the development of novel materials and catalysts due to its unique chemical properties.
作用機序
The mechanism of action of 1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil involves its interaction with cellular targets, leading to the inhibition of DNA synthesis and cell proliferation. The fluorouracil moiety is known to inhibit thymidylate synthase, an enzyme crucial for DNA replication. The phenylselenenyl group may enhance the compound’s ability to induce oxidative stress in cancer cells, further contributing to its anticancer effects.
類似化合物との比較
Similar Compounds
5-Fluorouracil: A widely used chemotherapeutic agent with a similar core structure but lacking the phenylselenenyl and hydroxyethoxy groups.
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfanyl)pyrimidine-2,4(1H,3H)-dione: A compound with a similar hydroxyethoxy moiety but different substituents on the pyrimidine ring.
Uniqueness
1-((2-Hydroxyethoxy)methyl)-6-(phenylselenenyl)-5-fluorouracil is unique due to the presence of the phenylselenenyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential therapeutic effects, making it a valuable subject of research in various scientific fields.
特性
CAS番号 |
136632-04-7 |
|---|---|
分子式 |
C13H13FN2O4Se |
分子量 |
359.22 g/mol |
IUPAC名 |
5-fluoro-1-(2-hydroxyethoxymethyl)-6-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H13FN2O4Se/c14-10-11(18)15-13(19)16(8-20-7-6-17)12(10)21-9-4-2-1-3-5-9/h1-5,17H,6-8H2,(H,15,18,19) |
InChIキー |
FRFLBUHPVDVKFJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[Se]C2=C(C(=O)NC(=O)N2COCCO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)








